N,N-diethyl-3,5-dimethoxybenzamide
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Overview
Description
N,N-diethyl-3,5-dimethoxybenzamide: is an organic compound with the molecular formula C13H19NO3. It is a derivative of benzamide, characterized by the presence of two ethyl groups and two methoxy groups attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N,N-diethyl-3,5-dimethoxybenzamide typically begins with 3,5-dimethoxybenzoic acid.
Amidation Reaction: The carboxylic acid group of 3,5-dimethoxybenzoic acid is converted to an amide group through a reaction with diethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-diethyl-3,5-dimethoxybenzamide can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, converting the amide group to an amine.
Substitution: The methoxy groups on the benzene ring can participate in nucleophilic substitution reactions, where they are replaced by other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: N,N-diethyl-3,5-dimethoxybenzamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: This compound is utilized in biochemical research to study enzyme interactions and metabolic pathways.
Medicine:
Drug Development: this compound serves as a precursor in the development of drugs with potential therapeutic applications.
Industry:
Material Science: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: N,N-diethyl-3,5-dimethoxybenzamide can act as an inhibitor of certain enzymes, affecting their activity and thereby influencing biochemical pathways.
Receptor Binding: The compound may interact with specific receptors in biological systems, modulating their function and leading to various physiological effects.
Comparison with Similar Compounds
N,N-diethyl-3-methylbenzamide (DEET): Known for its use as an insect repellent, DEET shares structural similarities with N,N-diethyl-3,5-dimethoxybenzamide but differs in its functional groups.
3,5-Dimethoxybenzamide: Lacks the diethyl groups, making it less hydrophobic and altering its chemical properties.
Uniqueness:
Functional Groups: The presence of both diethyl and methoxy groups in this compound imparts unique chemical and physical properties, making it distinct from its analogs.
Applications: Its specific structure allows for diverse applications in various fields, setting it apart from similar compounds.
Properties
IUPAC Name |
N,N-diethyl-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-5-14(6-2)13(15)10-7-11(16-3)9-12(8-10)17-4/h7-9H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PECSIVWYAKBXFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=CC(=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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